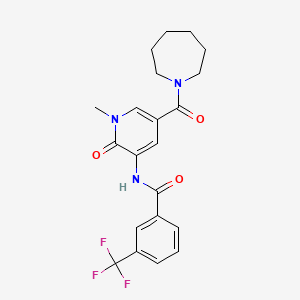
2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is related to a class of compounds known as benzhydryl piperazine analogs . These compounds have been studied for their potential as inverse agonists of the cannabinoid receptor type 1 (CB1) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are often used as building blocks in organic synthesis . A process permitting synthesis of multigram quantities from (S)-(+)-atrolactic acid has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its relation to benzhydryl piperazine analogs . These compounds typically have a piperazine ring substituted by various groups .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds involves various chemical reactions, highlighting the flexibility and complexity in creating derivatives with potential therapeutic applications. For example, the synthesis of flunarizine, a drug related to calcium channel blockers and used in treating migraines, dizziness, vestibular disorders, and epilepsy, employs condensation reactions and metal-catalyzed amination, showcasing the chemical versatility of these compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Activities
- Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of derivatives was tested for in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities, demonstrating significant antimicrobial activity and potential as leads for anticancer drug designing (Mehta et al., 2019).
- Another study synthesized compounds aiming at improving memory ability in mice, indicating the potential neurological applications of such chemical structures (Li Ming-zhu, 2008).
Molecular Docking and Drug Design
- Molecular docking studies have been utilized to explore the interaction of synthesized compounds with biological targets, aiding in the rational design of drugs with enhanced biological activities. For example, the docking studies of certain acetamide derivatives revealed good scores, suggesting their potential in anticancer potency and providing insights into rational drug design (Mehta et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRHCUOPCQKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)




![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)
![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)
![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)


